SOS1 Ligand intermediate-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

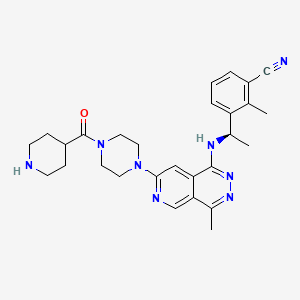

Formule moléculaire |

C28H34N8O |

|---|---|

Poids moléculaire |

498.6 g/mol |

Nom IUPAC |

2-methyl-3-[(1R)-1-[[4-methyl-7-[4-(piperidine-4-carbonyl)piperazin-1-yl]pyrido[3,4-d]pyridazin-1-yl]amino]ethyl]benzonitrile |

InChI |

InChI=1S/C28H34N8O/c1-18-22(16-29)5-4-6-23(18)19(2)32-27-24-15-26(31-17-25(24)20(3)33-34-27)35-11-13-36(14-12-35)28(37)21-7-9-30-10-8-21/h4-6,15,17,19,21,30H,7-14H2,1-3H3,(H,32,34)/t19-/m1/s1 |

Clé InChI |

SQUBWJWTQNOQBD-LJQANCHMSA-N |

SMILES isomérique |

CC1=C(C=CC=C1[C@@H](C)NC2=NN=C(C3=CN=C(C=C32)N4CCN(CC4)C(=O)C5CCNCC5)C)C#N |

SMILES canonique |

CC1=C(C=CC=C1C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCN(CC4)C(=O)C5CCNCC5)C)C#N |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of SOS1-Targeted Protein Degradation: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Mechanism of Action of SOS1-Targeted PROTACs, Leveraging Intermediates such as SOS1 Ligand intermediate-4.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of Son of Sevenless homolog 1 (SOS1). While this guide is centered on the general principles of SOS1-targeting PROTACs, it acknowledges the role of specific chemical building blocks, such as this compound (HY-161635), which serves as a crucial component in the synthesis of these advanced therapeutic agents.

Introduction: A New Frontier in Targeting the RAS Pathway

The Son of Sevenless homolog 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that is essential for the activation of RAS proteins. By facilitating the exchange of GDP for GTP on RAS, SOS1 plays a critical role in initiating the MAPK signaling cascade, a pathway frequently hyperactivated in various cancers due to mutations in genes like KRAS. The inhibition of the SOS1-RAS interaction has been a key therapeutic strategy. Building on this, the development of PROTACs to induce the degradation of the SOS1 protein represents a novel and powerful approach to downregulate this oncogenic pathway.

This compound is a key chemical precursor used in the synthesis of specific PROTAC SOS1 degraders, such as PROTAC SOS1 degrader-8 (HY-161634). While data on the direct activity of intermediate-4 is not the focus, its role in enabling the creation of potent SOS1 degraders is critical. This guide will, therefore, focus on the mechanism of the final PROTAC molecules.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC SOS1 degraders are heterobifunctional molecules. They are composed of a ligand that binds to SOS1 (synthesized from precursors like this compound), a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).

The primary mechanism of action involves the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the SOS1 protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Once in the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SOS1 protein. This results in the polyubiquitination of SOS1.

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then captures, unfolds, and degrades the SOS1 protein into small peptides.

-

Recycling of the PROTAC: After inducing the degradation of a SOS1 protein, the PROTAC molecule is released and can bind to another SOS1 protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.

This degradation-based approach offers several advantages over simple inhibition, including the potential for a more profound and sustained pathway inhibition and the ability to target the scaffolding functions of the protein in addition to its catalytic activity.

Quantitative Data Summary

While specific data for PROTAC SOS1 degrader-8 (synthesized from intermediate-4) is not publicly available, the following table summarizes key quantitative data for other well-characterized PROTAC SOS1 degraders, providing a comparative context for their expected efficacy.

| Compound Name | Assay Type | Cell Line | Value |

| PROTAC SOS1 degrader-1 | SOS1 Degradation | NCI-H358 | DC50 = 98.4 nM |

| PROTAC SOS1 degrader-3 (P7) | SOS1 Degradation | SW620 | DC50 = 0.59 µM |

| PROTAC SOS1 degrader-3 (P7) | SOS1 Degradation | HCT116 | DC50 = 0.75 µM |

| PROTAC SOS1 degrader-3 (P7) | SOS1 Degradation | SW1417 | DC50 = 0.19 µM |

| SIAIS562055 | Cell Proliferation | NCI-H358 | IC50 = 2.4 nM |

| SIAIS562055 | Cell Proliferation | SW620 | IC50 = 3.9 nM |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PROTAC SOS1 degraders.

Western Blotting for SOS1 Degradation and Pathway Modulation

This technique is used to assess the reduction in SOS1 protein levels and the impact on downstream signaling, specifically the phosphorylation of ERK (pERK).

Materials:

-

KRAS-mutant cancer cell lines (e.g., SW620, NCI-H358)

-

PROTAC SOS1 degrader

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-SOS1, anti-pERK, anti-total ERK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of the PROTAC SOS1 degrader or vehicle control (e.g., DMSO) for specified time points (e.g., 6, 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Immunoblotting:

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate membranes with primary antibodies overnight at 4°C. Recommended dilutions: anti-SOS1 (1:1000), anti-pERK (1:2000), anti-total ERK (1:1000), anti-GAPDH (1:5000).

-

Wash membranes three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash membranes three times with TBST.

-

-

Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay

This assay determines the effect of SOS1 degradation on the proliferation and viability of cancer cells.

Materials:

-

KRAS-mutant cancer cell lines

-

96-well white, clear-bottom plates

-

PROTAC SOS1 degrader

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the PROTAC SOS1 degrader. Include a vehicle control.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours).

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls to calculate percent viability and determine the IC50 value.

Conclusion

PROTACs that target SOS1 for degradation, synthesized from precursors like this compound, represent a promising therapeutic strategy for cancers driven by aberrant RAS signaling. Their mechanism of action, which involves the catalytic degradation of SOS1 via the ubiquitin-proteasome system, leads to a profound and sustained inhibition of the MAPK pathway and a reduction in cancer cell viability. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this exciting new class of targeted therapies. Further research into the efficacy and safety of SOS1-targeting PROTACs is warranted to fully realize their clinical potential.

An In-depth Technical Guide to SOS1 Ligand Intermediate-4 for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SOS1 Ligand intermediate-4, a crucial building block in the synthesis of PROTACs targeting the Son of Sevenless homolog 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, making it a compelling target in oncology. This document details the synthesis, mechanism of action, and evaluation of PROTACs derived from this intermediate, with a focus on providing actionable data and protocols for researchers in the field.

Introduction to SOS1 and PROTAC Technology

Son of Sevenless homolog 1 (SOS1) is a key regulator of the RAS/MAPK signaling pathway, which is frequently hyperactivated in various human cancers. By facilitating the exchange of GDP for GTP on RAS proteins, SOS1 acts as a molecular switch that turns on downstream proliferative signals.[1] The development of small molecules that can modulate SOS1 activity is therefore a promising therapeutic strategy.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer an alternative to traditional enzyme inhibition. PROTACs function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This event-driven pharmacology can offer advantages over occupancy-driven inhibitors, including the potential for catalytic activity and the ability to target proteins lacking deep enzymatic pockets.

This compound: A Key Building Block

This compound (CAS: 3036155-94-6) is a specialized chemical entity designed for the synthesis of SOS1-targeting PROTACs.[2] It serves as the warhead that specifically binds to the SOS1 protein. This intermediate is a crucial component for creating potent and selective SOS1 degraders, such as the well-characterized PROTAC HY-161634.[2]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₈H₃₄N₈O |

| Molecular Weight | 498.62 g/mol |

| CAS Number | 3036155-94-6 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Synthesis of SOS1-Targeting PROTACs Using Intermediate-4

The synthesis of a SOS1-targeting PROTAC using intermediate-4 involves a multi-step process that couples the SOS1 ligand to an E3 ligase ligand via a chemical linker. The following is a generalized protocol based on information available in the patent literature.[1]

Synthesis of this compound

The detailed, step-by-step synthesis protocol for this compound is outlined within patent WO2024083257A1. Researchers are advised to consult the "Examples" section of this document for precise reagent quantities, reaction conditions, and purification methods.

PROTAC Synthesis: Coupling Intermediate-4 to an E3 Ligase Ligand

The general workflow for synthesizing a PROTAC, such as HY-161634, involves the covalent attachment of this compound to a linker, which is then conjugated to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon, or a VHL ligand).

Caption: Generalized workflow for the synthesis of a SOS1-targeting PROTAC.

Mechanism of Action of SOS1-Targeting PROTACs

The PROTAC molecule, containing the this compound warhead, initiates the degradation of the SOS1 protein through the ubiquitin-proteasome system.

Caption: Mechanism of action for a SOS1-targeting PROTAC.

Experimental Protocols for Evaluation

A thorough evaluation of a novel SOS1 PROTAC involves a series of biochemical and cellular assays to determine its efficacy and mechanism of action.

SOS1 Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in cellular SOS1 protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., with a KRAS mutation) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the SOS1 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for SOS1. Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control to determine the percentage of protein degradation relative to the vehicle control. The concentration at which 50% of the protein is degraded is the DC₅₀ value.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of the SOS1 PROTAC.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the SOS1 PROTAC.

-

Incubation: Incubate the cells for a period of 72 to 120 hours.

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle-treated wells and plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Binding Affinity Assays (e.g., Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity (K_D) of the SOS1 ligand intermediate or the final PROTAC to the SOS1 protein.

Protocol:

-

Chip Preparation: Immobilize recombinant human SOS1 protein on a sensor chip.

-

Analyte Injection: Inject a series of concentrations of the SOS1 ligand intermediate or PROTAC over the chip surface.

-

Data Collection: Measure the association and dissociation rates in real-time.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Quantitative Data for HY-161634 (Derived from this compound)

While the full experimental details and a comprehensive dataset for HY-161634 are primarily available within the patent literature, the following represents typical performance metrics for a potent PROTAC.

| Parameter | Typical Value Range | Assay | Significance |

| DC₅₀ (SOS1 Degradation) | 1 - 100 nM | Western Blot | Measures the potency of the PROTAC in inducing protein degradation. |

| IC₅₀ (Cell Viability) | 10 - 500 nM | Cell Viability Assay | Indicates the concentration at which the PROTAC inhibits cell growth by 50%. |

| K_D (Binding to SOS1) | 1 - 50 nM | SPR or ITC | Quantifies the binding affinity of the warhead to the target protein. |

Note: The specific values for HY-161634 are detailed in patent WO2024083257A1.

Logical Workflow for SOS1 PROTAC Development

The development of a novel SOS1 PROTAC follows a logical progression from initial design to in-depth characterization.

Caption: Logical workflow for the development and characterization of a SOS1 PROTAC.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective SOS1-targeting PROTACs. This guide has provided an overview of its role in PROTAC synthesis, the mechanism of action of the resulting degraders, and key experimental protocols for their evaluation. By leveraging this information, researchers can advance the development of novel therapeutics for RAS-driven cancers. For specific and detailed experimental procedures and quantitative data, researchers are strongly encouraged to consult the primary patent literature.

References

SOS1 as a Therapeutic Target in Cancer: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Son of Sevenless homolog 1 (SOS1) protein is a critical guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS family proteins, particularly KRAS. Given that KRAS is one of the most frequently mutated oncogenes in human cancers, driving uncontrolled cell proliferation and survival through pathways like the MAPK cascade, it has been a long-sought-after therapeutic target. Direct inhibition of mutant KRAS has proven challenging for decades. Targeting SOS1 represents a compelling alternative and complementary strategy. By inhibiting the SOS1-mediated conversion of inactive RAS-GDP to active RAS-GTP, small molecule inhibitors can effectively suppress oncogenic signaling downstream of both mutant and wild-type RAS. This guide provides a comprehensive technical overview of the role of SOS1 in cancer, the mechanism of action of SOS1 inhibitors, a summary of preclinical and clinical data for leading compounds, detailed experimental protocols for their evaluation, and the strategic rationale for combination therapies.

The Role of SOS1 in Cancer Signaling

SOS1 is a multidomain protein that integrates upstream signals from receptor tyrosine kinases (RTKs) to activate RAS at the plasma membrane. Upon growth factor binding to an RTK, the adaptor protein Grb2 binds to the phosphorylated receptor and recruits SOS1. This recruitment relieves the autoinhibition of SOS1, allowing its catalytic CDC25 domain to engage RAS-GDP. SOS1 facilitates the dissociation of GDP, allowing the more abundant GTP to bind and switch RAS to its active, signal-transducing state.

Activated RAS-GTP then engages and activates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is a key driver of cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.[1] In cancers with KRAS mutations, the intrinsic GTPase activity of KRAS is impaired, leading to an accumulation of the active RAS-GTP state. However, even mutant KRAS proteins undergo nucleotide cycling, making them dependent on GEFs like SOS1 for reactivation, thus providing a key vulnerability.[2] Furthermore, SOS1 possesses an allosteric RAS-GTP binding site, which, when occupied, enhances its catalytic activity, creating a positive feedback loop that amplifies RAS signaling.[3]

Preclinical Data for SOS1 Inhibitors

Several small molecule inhibitors that disrupt the SOS1::KRAS protein-protein interaction have been developed. Key examples include BI-3406 (and its clinical derivative BI-1701963), MRTX0902, and BAY-293. These compounds bind to a pocket on the catalytic domain of SOS1, preventing it from engaging with and activating RAS.

Biochemical and Cellular Activity

SOS1 inhibitors potently block the SOS1::KRAS interaction and subsequently inhibit downstream signaling (pERK) and cell proliferation, particularly in cancer cell lines harboring KRAS mutations.

| Compound | Assay Type | Metric | Value (nM) | Cell Line / Context | Reference |

| BI-3406 | SOS1::KRAS Interaction | IC50 | 5 | Biochemical (AlphaScreen) | [4] |

| pERK Inhibition | IC50 | 4 | NCI-H358 (KRAS G12C) | [5] | |

| 3D Cell Proliferation | IC50 | 9 - 220 | Various KRAS G12/G13 mutants | [6] | |

| 3D Cell Proliferation | IC50 | 36 | DLD-1 (KRAS G13D) | [1] | |

| RAS-GTP Levels | IC50 | 83 - 231 | NCI-H358, A549 | [6] | |

| MRTX0902 | 3D Cell Viability | IC50 | <250 | OCI-AML5 (SOS1 mutant) | [7] |

| 3D Cell Viability | IC50 | <250 | NCI-H1975 (EGFR mutant) | [7] | |

| 3D Cell Viability | IC50 | <250 | LN229 (PTPN11 mutant) | [7] | |

| BAY-293 | KRAS-SOS1 Interaction | IC50 | 21 | Biochemical | [8] |

| PROTAC 11o | SOS1 Degradation | DC50 | 2.23 | SW620 (KRAS G12V) | [9] |

| Cell Proliferation | IC50 | 36.7 | SW620 (KRAS G12V) | [9] | |

| PROTAC P7 | SOS1 Degradation | DC50 | 590 | SW620 (KRAS G12V) | [10] |

In Vivo Efficacy

In preclinical xenograft models, SOS1 inhibitors demonstrate significant anti-tumor activity, both as monotherapies and in combination with other targeted agents.

| Compound | Dose & Schedule | Model | Cancer Type | Mutation | Tumor Growth Inhibition (TGI) / Regression | Reference |

| BI-3406 | 50 mg/kg b.i.d. | A549 Xenograft | NSCLC | KRAS G12S | 66% TGI | [4] |

| 50 mg/kg b.i.d. | MIA PaCa-2 Xenograft | Pancreatic | KRAS G12C | 87% TGI | [4][11] | |

| 50 mg/kg b.i.d. | SW620 Xenograft | Colorectal | KRAS G12V | Significant TGI | [11] | |

| MRTX0902 | 50 mg/kg b.i.d. | NCI-H1435 Xenograft | NSCLC | NF1 mutant | 73% TGI | [12] |

| 50 mg/kg b.i.d. | RL95-2 Xenograft | Endometrial | SOS1 N233I | Significant TGI | [7] | |

| MRTX0902 + Adagrasib | 50 mg/kg b.i.d. + 10 mg/kg q.d. | MIA PaCa-2 Xenograft | Pancreatic | KRAS G12C | -92% Regression | [13][14] |

Combination Strategies and Resistance

While SOS1 inhibitors show promise as monotherapy, their true potential may lie in combination therapies. Inhibition of downstream effectors like MEK can trigger feedback mechanisms that lead to SOS1 reactivation.[12] Conversely, inhibiting SOS1 can prevent the adaptive resistance that arises in response to MEK or KRAS G12C inhibitors.[15] Combining a SOS1 inhibitor with a KRAS G12C inhibitor (like adagrasib or sotorasib) or a MEK inhibitor (like trametinib) provides a vertical blockade of the MAPK pathway, leading to more profound and durable anti-tumor responses.[12][16] This dual approach prevents feedback reactivation and can delay or overcome the development of resistance.[15][16]

Clinical Landscape

The therapeutic concept of SOS1 inhibition has advanced into clinical trials.

-

BI-1701963 (Boehringer Ingelheim): This is the most advanced SOS1 inhibitor in the clinic. It is being evaluated as a monotherapy and in combination with the MEK inhibitor trametinib (B1684009) in patients with KRAS-mutated solid tumors (NCT04111458).[2][8] Further trials are exploring combinations with KRAS G12C inhibitors and irinotecan.[17][18]

-

MRTX0902 (Mirati Therapeutics): This SOS1 inhibitor is in a Phase 1/2 trial, being tested alone and in combination with adagrasib (a KRAS G12C inhibitor) in patients with advanced solid tumors harboring KRAS G12C mutations (NCT05578092).[19][20]

-

BAY3498264 (Bayer): A Phase I trial has been initiated to evaluate this oral SOS1 inhibitor in combination therapy for patients with advanced KRAS G12C-mutated solid tumors (NCT06659341).[21]

Emerging Strategies: SOS1 Degraders (PROTACs)

An alternative approach to inhibiting SOS1 is to induce its complete degradation using Proteolysis Targeting Chimeras (PROTACs). A SOS1 PROTAC is a heterobifunctional molecule that links a SOS1-binding molecule to a ligand for an E3 ubiquitin ligase (e.g., CRBN). This brings SOS1 into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This strategy offers the potential for more sustained and potent pathway inhibition compared to small molecule inhibitors and may also eliminate any non-catalytic scaffolding functions of the SOS1 protein.[22][23] Preclinical studies have shown that SOS1 degraders can achieve sub-nanomolar degradation concentrations and potent anti-proliferative activity.[9]

Detailed Experimental Protocols

The preclinical evaluation of a SOS1 inhibitor involves a series of biochemical, cellular, and in vivo assays to determine potency, mechanism of action, and anti-tumor efficacy.

Protocol: SOS1-Mediated GTP Exchange Assay

This protocol is a generalized method to measure the ability of an inhibitor to block SOS1's function in promoting nucleotide exchange on KRAS.

-

Reagents & Materials:

-

Recombinant His-tagged KRAS protein (GDP-loaded).

-

Recombinant SOS1 catalytic domain.

-

Fluorescently-labeled GDP analog (e.g., mant-GDP or BODIPY-GDP).

-

Non-hydrolyzable GTP analog (e.g., GTPγS) or GTP.

-

Assay Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, pH 7.4.

-

384-well, low-volume black plates.

-

Plate reader capable of measuring fluorescence.

-

-

Procedure:

-

Prepare a solution of KRAS pre-loaded with the fluorescent GDP analog in assay buffer.

-

Dispense the KRAS-mant-GDP solution into the wells of the 384-well plate.

-

Add serial dilutions of the SOS1 inhibitor compound or vehicle control (DMSO) to the wells. Incubate for 15-30 minutes at room temperature.

-

Initiate the exchange reaction by adding a solution containing both the SOS1 enzyme and a high concentration of unlabeled GTP.

-

Immediately begin monitoring the decrease in fluorescence over time (e.g., every 30 seconds for 30 minutes) using a plate reader. The dissociation of fluorescent GDP from KRAS as it is exchanged for unlabeled GTP results in a loss of signal.[24]

-

Calculate the initial rate of nucleotide exchange for each compound concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Western Blot for pERK Inhibition

This protocol assesses the cellular potency of a SOS1 inhibitor by measuring the phosphorylation of ERK, a key downstream effector.

-

Reagents & Materials:

-

KRAS-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2).

-

Complete cell culture medium.

-

SOS1 inhibitor compound.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, PVDF membranes.

-

Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.

-

Loading control antibody: Mouse anti-GAPDH or β-actin.

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imager.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the SOS1 inhibitor or vehicle control for a specified time (e.g., 2-6 hours).

-

Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells directly in the plate with ice-cold lysis buffer.

-

Scrape the cell lysate, transfer to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.[3]

-

Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detect the signal using ECL substrate and an imager.

-

Quantify band intensity. Strip the membrane and re-probe for total ERK and the loading control to normalize the pERK signal.

-

Plot normalized pERK levels against inhibitor concentration to calculate the IC50.

-

Protocol: In Vivo Subcutaneous Xenograft Efficacy Study

This protocol outlines a typical efficacy study in an immunodeficient mouse model.[3][25][26]

-

Materials & Animal Model:

-

KRAS-mutant cancer cell line (e.g., MIA PaCa-2).

-

Female athymic nude mice (6-8 weeks old).

-

Matrigel Basement Membrane Matrix.

-

Sterile PBS and cell culture supplies.

-

SOS1 inhibitor and a suitable vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).

-

Calipers for tumor measurement.

-

-

Procedure:

-

Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of cold sterile PBS and Matrigel. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers with the formula: Volume = (Length × Width²)/2.

-

Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, SOS1 inhibitor low dose, SOS1 inhibitor high dose).

-

Drug Administration: Prepare the drug formulation fresh daily. Administer the SOS1 inhibitor or vehicle via oral gavage at the specified dose and schedule (e.g., 50 mg/kg, twice daily).

-

Efficacy Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

-

Study Endpoint: Terminate the study when tumors in the vehicle group reach a specified maximum volume. Euthanize the mice, and excise, weigh, and photograph the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (see Protocol 7.2) or fixed in formalin for immunohistochemistry.

-

Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. Perform statistical analysis to determine significance.

-

Conclusion

Targeting SOS1 has emerged as a highly viable and clinically relevant strategy for treating KRAS-driven cancers. SOS1 inhibitors effectively block the reloading of RAS with GTP, leading to the suppression of the oncogenic MAPK pathway. Preclinical data for compounds like BI-1701963 and MRTX0902 have demonstrated potent anti-tumor activity, especially when used in rational combinations with other targeted agents like KRAS G12C or MEK inhibitors to achieve a more durable vertical blockade of the signaling cascade. As these agents progress through clinical trials, they offer a promising new therapeutic avenue for a large population of cancer patients with previously undruggable tumors. The continued development of novel approaches, such as SOS1-degrading PROTACs, further highlights the therapeutic potential of targeting this critical node in cancer signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. A phase 1 open-label dose escalation trial of BI 1701963 as monotherapy and in combination with trametinib in patients with KRAS mutated advanced or metastatic solid tumours | Dana-Farber Cancer Institute [dana-farber.org]

- 3. benchchem.com [benchchem.com]

- 4. | BioWorld [bioworld.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. verastem.com [verastem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pardon Our Interruption [boehringer-ingelheim.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. trial.medpath.com [trial.medpath.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. reactionbiology.com [reactionbiology.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

The Structure-Activity Relationship of SOS1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins.[1] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state and triggering downstream pro-proliferative pathways, most notably the MAPK/ERK cascade.[1][2] In many cancers, this pathway is hyperactivated due to mutations in RAS or other upstream components.[1] Consequently, inhibiting the protein-protein interaction (PPI) between SOS1 and RAS has emerged as a promising therapeutic strategy for a variety of cancers, particularly those driven by KRAS mutations.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of small molecule SOS1 inhibitors, details the experimental protocols used for their characterization, and visualizes the key signaling pathways and experimental workflows.

The SOS1 Signaling Pathway and Mechanism of Inhibition

SOS1-mediated activation of RAS is a critical node in cellular signaling. Upon stimulation by receptor tyrosine kinases (RTKs), SOS1 is recruited to the cell membrane where it engages with RAS.[1] SOS1 inhibitors are designed to bind to a specific pocket on the SOS1 protein, thereby preventing its interaction with RAS.[1][5] This allosteric inhibition locks RAS in its inactive, GDP-bound state, leading to the downregulation of the MAPK signaling pathway.[5]

Figure 1: SOS1-mediated RAS activation pathway and the point of inhibition.

Key Chemical Scaffolds and Structure-Activity Relationships

Several chemical scaffolds have been explored for their ability to inhibit the SOS1-RAS interaction. Two of the most well-characterized series are based on the core structures of BAY-293 and BI-3406.

The Quinazoline (B50416) Scaffold (BAY-293 Series)

BAY-293 is a potent and selective SOS1 inhibitor that emerged from a fragment screening campaign.[6][7] The SAR for this series highlights the importance of specific substitutions on the quinazoline core.[7] For instance, a methyl substituent at the benzylic position was found to be optimal for potency, with larger or smaller groups leading to a significant decrease in activity.[7]

The Phthalazine (B143731) Scaffold (BI-3406 Series)

BI-3406 is another highly potent and orally bioavailable SOS1 inhibitor.[8] It binds to the catalytic domain of SOS1, preventing its interaction with KRAS.[8] The development of BI-3406 has demonstrated that the phthalazine scaffold is a viable alternative to the quinazoline core, potentially offering different pharmacokinetic and pharmacodynamic properties.[9]

Quantitative Data Summary

The following tables summarize the in vitro potency and binding affinity of representative SOS1 inhibitors.

Table 1: Biochemical and Biophysical Data for Representative SOS1 Inhibitors

| Compound | Assay Type | Target/Interaction | IC50 / KD | Reference(s) |

| BAY-293 | HTRF PPI | KRAS-SOS1 | 21 nM | [6][10] |

| ITC | SOS1 | 36 nM (KD) | [11] | |

| HTRF Nucleotide Exchange | SOS1-mediated | 320 nM | [12] | |

| BI-3406 | HTRF PPI | KRAS G12C/SOS1 | 31 nM | [11] |

| HTRF PPI | KRAS-SOS1 | 6 nM | [13] | |

| MRTX0902 | HTRF PPI | SOS1-KRAS | Potent Inhibition | [14] |

| Sos1-IN-4 | HTRF PPI | KRAS-G12C/Sos1 | 56 nM | [15] |

| SIAIS562055 | HTRF PPI | KRAS G12C/SOS1 | 95.7 nM | [11] |

| SPR | SOS1 | 95.9 nM (KD) | [11] |

Table 2: Cellular Activity of Representative SOS1 Inhibitors

| Compound | Cell Line | Genotype | Assay Type | IC50 | Reference(s) |

| BAY-293 | K-562 | KRAS WT | pERK Inhibition | 180 nM | [16] |

| MOLM-13 | KRAS WT | Proliferation | 995 nM | [10] | |

| NCI-H358 | KRAS G12C | Proliferation | 3,480 nM | [10] | |

| Calu-1 | KRAS G12C | Proliferation | 3,190 nM | [10] | |

| BI-3406 | NCI-H358 | KRAS G12C | pERK Inhibition | 4 nM | [17] |

| NCI-H358 | KRAS G12C | Proliferation | 24 nM | [17] |

Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the accurate evaluation of SOS1 inhibitors. The following sections detail the protocols for key in vitro and cellular assays.

Figure 2: Preclinical evaluation workflow for a SOS1 inhibitor.

Homogeneous Time-Resolved Fluorescence (HTRF) for SOS1-KRAS PPI

This assay is used to quantify the ability of a compound to disrupt the interaction between SOS1 and KRAS in a biochemical setting.[2][3]

-

Principle: This proximity-based assay measures the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to antibodies that recognize tagged recombinant SOS1 and KRAS proteins.[2] Disruption of the interaction by an inhibitor leads to a decrease in the HTRF signal.[2]

-

Methodology:

-

In a low-volume 384-well plate, add serial dilutions of the test compound.[5]

-

Add a solution containing GST-tagged KRAS and an anti-GST antibody conjugated to a Europium cryptate donor.[3][5]

-

Add a solution containing His-tagged SOS1 and an anti-His antibody conjugated to a d2 acceptor.[3][5]

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.[5]

-

Read the fluorescence at the emission wavelengths of both the donor (620 nm) and acceptor (665 nm) using an HTRF-compatible plate reader.[18][19]

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC50 value.[18]

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the thermodynamic parameters of binding, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).[12][20]

-

Principle: ITC measures the heat change that occurs upon the interaction of two molecules.[20]

-

Methodology:

-

Place a solution of purified SOS1 protein in the sample cell of the calorimeter.[20]

-

Load the test compound into an injection syringe.[20]

-

Titrate the compound into the protein solution in a series of small, precise injections.[20]

-

Measure the heat released or absorbed after each injection.[20]

-

Integrate the raw data to obtain the heat change per mole of injectant and plot this against the molar ratio of inhibitor to protein to generate a binding isotherm.[12]

-

Fit the binding isotherm to a suitable model to determine the KD, ΔH, and n.[12]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding, including the association (kon) and dissociation (koff) rates.[11][12]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which a target molecule is immobilized.[20]

-

Methodology:

-

Immobilize purified His-tagged SOS1 protein onto a sensor chip.[11]

-

Flow serial dilutions of the test compound (analyte) over the chip surface.[11]

-

Monitor the change in the SPR signal in real-time to generate sensorgrams.[11]

-

Fit the sensorgram data to a suitable binding model to determine the kon and koff. The equilibrium dissociation constant (KD) is calculated as koff/kon.[11]

-

Western Blot for Downstream Signaling (pERK)

This cellular assay assesses the effect of a SOS1 inhibitor on the phosphorylation status of downstream effectors of the RAS pathway, such as ERK.[2][18]

-

Principle: Western blotting uses antibodies to detect the levels of specific proteins in cell lysates. By using antibodies specific for both the phosphorylated (active) and total forms of a protein, the effect of an inhibitor on signaling can be quantified.

-

Methodology:

-

Seed cancer cells in a multi-well plate and allow them to adhere.[2]

-

Treat the cells with varying concentrations of the SOS1 inhibitor for a specified time.[2]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][21]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

-

Block the membrane and then incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[2]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.[2]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[2]

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of a SOS1 inhibitor on the viability and proliferation of cancer cells.[2][15]

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2]

-

Methodology:

-

Seed cells in a 96-well plate and allow them to attach overnight.[2]

-

Treat the cells with a serial dilution of the SOS1 inhibitor for a specified period (e.g., 72 hours).[2]

-

Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[2]

-

Measure the luminescence using a plate reader.[2]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.[2]

-

Conclusion

The development of small molecule inhibitors targeting the SOS1-RAS interaction represents a significant advancement in the pursuit of therapies for RAS-driven cancers. The structure-activity relationships of compounds like BAY-293 and BI-3406 provide a solid foundation for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The comprehensive suite of biochemical, biophysical, and cellular assays detailed in this guide is essential for the thorough characterization of these compounds and their progression toward clinical development. Continued research in this area holds the promise of delivering novel and effective treatments for patients with cancers that are dependent on the RAS signaling pathway.

References

- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. BAY-293 (BAY293) | SOS1 inhibitor | Probechem Biochemicals [probechem.com]

- 17. Pardon Our Interruption [opnme.com]

- 18. benchchem.com [benchchem.com]

- 19. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. aacrjournals.org [aacrjournals.org]

The Discovery of Small Molecule SOS1 Binders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless 1 (SOS1) protein is a crucial guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins. By catalyzing the exchange of GDP for GTP on RAS, SOS1 initiates downstream signaling cascades, most notably the MAPK/ERK pathway, which are fundamental to cell proliferation, differentiation, and survival. Given that mutations in RAS genes are prevalent in a significant portion of human cancers, leading to constitutive pathway activation, targeting SOS1 has emerged as a compelling therapeutic strategy. Small molecule inhibitors that disrupt the SOS1-RAS interaction offer a promising approach to attenuate this oncogenic signaling. This technical guide provides an in-depth overview of the discovery of small molecule SOS1 binders, detailing the core signaling pathways, experimental methodologies for identification and characterization, and a summary of key quantitative data.

The SOS1 Signaling Pathway

SOS1 is a key intermediary in receptor tyrosine kinase (RTK) signaling. Upon ligand binding and activation of an RTK, the adaptor protein Grb2 is recruited to the phosphorylated receptor. Grb2, in turn, binds to SOS1, translocating it to the plasma membrane where it can interact with and activate RAS proteins. This activation triggers a phosphorylation cascade through RAF, MEK, and ERK, ultimately leading to changes in gene expression that drive cell growth and proliferation.

An In-depth Technical Guide on the Core Functions of SOS1 Guanine Nucleotide Exchange Factor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (SOS1) is a ubiquitously expressed guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling. It is a key activator of the small GTPase RAS, a central node in pathways that drive cellular proliferation, differentiation, and survival. The aberrant activation of the RAS/MAPK pathway, frequently driven by mutations in RAS genes, is a hallmark of numerous human cancers. Consequently, SOS1 has emerged as a compelling therapeutic target for the development of novel cancer therapies. This technical guide provides a comprehensive overview of the core functions of SOS1, including its mechanism of action, regulation, and involvement in disease. It also details key experimental protocols for studying SOS1 function and presents quantitative data to facilitate comparative analysis.

SOS1 Structure and Domain Organization

SOS1 is a large, multidomain protein that integrates upstream signals to catalyze nucleotide exchange on RAS. The intricate arrangement of its domains is critical for its regulation and catalytic activity.[1][2]

The primary domains of SOS1 include:

-

Histone Fold (HF) Domain: Located at the N-terminus, this domain is involved in autoinhibition and membrane association.

-

Dbl Homology (DH) Domain: In tandem with the PH domain, it is implicated in the activation of RAC, another small GTPase. In the context of RAS activation, the DH domain contributes to the autoinhibited conformation of SOS1.

-

Pleckstrin Homology (PH) Domain: This domain facilitates membrane localization by binding to phosphoinositides in the plasma membrane.

-

RAS Exchanger Motif (REM) Domain: This domain is a crucial part of the catalytic core and contains an allosteric binding site for RAS-GTP, which promotes a conformational change that enhances SOS1's GEF activity.[2]

-

CDC25 Homology Domain: This is the catalytic domain responsible for engaging RAS-GDP and facilitating the exchange of GDP for GTP.[1][2]

-

Proline-rich (PR) Domain: Located at the C-terminus, this region contains binding sites for the SH3 domains of the adaptor protein Grb2, linking SOS1 to upstream receptor tyrosine kinases (RTKs).[3]

SOS1 Signaling Pathway and Mechanism of Action

SOS1 is a critical intermediary in the RAS/MAPK signaling cascade, which is initiated by the activation of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). The canonical activation pathway proceeds as follows:

-

Ligand Binding and RTK Activation: Binding of a growth factor to its corresponding RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.

-

Recruitment of the Grb2-SOS1 Complex: The adaptor protein Grb2 binds to the phosphotyrosine residues on the activated RTK via its SH2 domain. Grb2 is constitutively bound to the proline-rich domain of SOS1 through its SH3 domains. This interaction recruits the Grb2-SOS1 complex to the plasma membrane.[3]

-

SOS1-Mediated Nucleotide Exchange on RAS: At the plasma membrane, SOS1 encounters and binds to RAS-GDP. The CDC25 domain of SOS1 induces a conformational change in RAS, which weakens its affinity for GDP, leading to its dissociation. Cytosolic GTP, which is present at a much higher concentration than GDP, then binds to the nucleotide-free RAS, converting it to its active, GTP-bound state.

-

Downstream Signal Propagation: Active RAS-GTP recruits and activates downstream effector proteins, most notably the RAF kinases (A-RAF, B-RAF, C-RAF). This initiates a phosphorylation cascade through MEK (MAPK/ERK kinase) and subsequently ERK (extracellular signal-regulated kinase). Phosphorylated ERK (pERK) translocates to the nucleus, where it phosphorylates transcription factors that regulate the expression of genes involved in cell proliferation, differentiation, and survival.

-

Allosteric Activation of SOS1: The activation of SOS1 is further amplified by a positive feedback loop. RAS-GTP can bind to an allosteric site on the REM domain of SOS1, which induces a conformational change that relieves autoinhibition and enhances the catalytic activity of the CDC25 domain, leading to the activation of more RAS molecules.[2]

Quantitative Data on SOS1 Function

The following tables summarize key quantitative data related to the interaction of SOS1 with RAS and the potency of representative SOS1 inhibitors.

Table 1: SOS1-RAS Binding Affinities and Kinetic Parameters

| Interacting Proteins | Method | KD (μM) | kcat (s-1) | KM (μM) | Reference |

| SOS1 - H-Ras (wild-type) | Microscale Thermophoresis | 8.3 ± 0.6 | - | - | [4] |

| SOS1 - K-Ras V14I | Microscale Thermophoresis | 0.22 ± 0.1 | - | - | [4] |

| SOS1cat - H-Ras | Fluorescence | - | 0.0036 ± 0.0002 (kobs) | - | [5] |

Table 2: In Vitro Efficacy of Representative SOS1 Inhibitors

| Inhibitor | Assay Type | Target Interaction | IC50 (nM) | Reference |

| BI-3406 | HTRF | SOS1::KRAS G12C | 31 | [6] |

| HTRF | SOS1::KRAS G12D | ~5 | [7] | |

| Cell Proliferation (3D) | KRAS G12/G13 mutants | 9 - 220 | [7] | |

| BAY-293 | Biochemical PPI | KRAS-SOS1 | 21 | [8] |

| pERK Inhibition (K-562 cells) | Cellular | ~1090 | [3] | |

| Cell Proliferation (NCI-H358) | Cellular | 3480 | [3] | |

| MRTX0902 | HTRF PPI | SOS1:KRAS (wild-type) | 13.8 | [6] |

| HTRF PPI | SOS1:KRAS G12D | 16.6 | [6] | |

| HTRF PPI | SOS1:KRAS G12V | 24.1 | [6] | |

| HTRF PPI | SOS1:KRAS G12C | 30.7 | [6] | |

| SOS1-mediated GTP exchange | Functional | 15 | [6] | |

| Sos1-IN-8 | HTRF | SOS1 - KRAS G12D | 11.6 | [9] |

| HTRF | SOS1 - KRAS G12V | 40.7 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SOS1 function and the effects of its inhibitors.

Protocol 1: SOS1-KRAS Protein-Protein Interaction (PPI) Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the ability of a compound to disrupt the interaction between SOS1 and KRAS.

Principle: This proximity-based assay utilizes recombinant, tagged SOS1 (e.g., His-tagged) and KRAS (e.g., GST-tagged) proteins. An anti-tag antibody conjugated to a donor fluorophore (e.g., Terbium cryptate) and another anti-tag antibody conjugated to an acceptor fluorophore (e.g., d2) are used. When SOS1 and KRAS interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[6][9]

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Prepare a solution of GST-tagged KRAS and a Europium cryptate-labeled anti-GST antibody.

-

Prepare a solution of His-tagged SOS1 and a d2-labeled anti-His antibody.

-

-

Assay Procedure (384-well plate format):

-

Dispense 2 µL of the test compound dilutions into the wells of a low-volume 384-well plate.

-

Add 4 µL of the GST-KRAS/anti-GST-Europium cryptate antibody solution to each well.

-

Add 4 µL of the His-SOS1/anti-His-d2 antibody solution to each well.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).

-

-

Data Analysis:

-

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Western Blot Analysis for Phospho-ERK (pERK) Inhibition

This cellular assay measures the effect of a SOS1 inhibitor on a key downstream node of the RAS/MAPK pathway.

Principle: Inhibition of SOS1 prevents the activation of RAS, which in turn blocks the downstream phosphorylation cascade, including the phosphorylation of ERK. Western blotting is used to detect the levels of phosphorylated ERK (pERK) relative to total ERK in cell lysates after treatment with a SOS1 inhibitor. A reduction in the pERK/total ERK ratio indicates on-target activity of the inhibitor.

Methodology:

-

Cell Culture and Treatment:

-

Seed KRAS-mutant cancer cells (e.g., MIA PaCa-2, NCI-H358) in 6-well plates and allow them to attach overnight.

-

Serum-starve the cells for 4-24 hours to reduce basal signaling.

-

Treat the cells with various concentrations of the SOS1 inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

-

(Optional) Stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL) for 5-15 minutes to induce a robust pERK signal.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against pERK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with a primary antibody against total ERK as a loading control. A loading control like β-actin or GAPDH can also be used.

-

-

Data Analysis:

-

Perform densitometry analysis to quantify the band intensities of pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal and express the results as a percentage of the vehicle-treated control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SOS1 - Wikipedia [en.wikipedia.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Command Line | Graphviz [graphviz.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Allosteric vs. Catalytic Inhibition of SOS1: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 15, 2025 – In the intricate landscape of cancer therapeutics, particularly for RAS-driven malignancies, the Son of Sevenless 1 (SOS1) protein has emerged as a pivotal target. As a guanine (B1146940) nucleotide exchange factor (GEF), SOS1 orchestrates the activation of RAS, a molecular switch that, when constitutively active, drives uncontrolled cell proliferation. This technical guide provides an in-depth exploration of two primary strategies for inhibiting SOS1: allosteric and catalytic inhibition. Tailored for researchers, scientists, and drug development professionals, this document delineates the core mechanisms, presents key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.

Delineating the Mechanisms: Allosteric vs. Catalytic Inhibition

The inhibition of SOS1 can be broadly categorized into two distinct mechanistic classes: catalytic and allosteric. Understanding the nuances of each is critical for the rational design and application of novel therapeutics.

Catalytic Inhibition: This mode of inhibition directly targets the catalytic site of SOS1, the region responsible for binding to RAS and facilitating the exchange of GDP for GTP.[1] By physically occupying this site, catalytic inhibitors prevent the formation of the SOS1-RAS complex, thereby directly blocking the nucleotide exchange process.[2] This leads to a reduction in the levels of active, GTP-bound RAS and subsequent downregulation of downstream signaling pathways.[3]

Allosteric Inhibition: In contrast, allosteric inhibitors bind to a site on SOS1 that is distinct from the catalytic pocket.[4][5] This binding event induces a conformational change in the SOS1 protein that indirectly prevents its interaction with RAS or inhibits its catalytic activity.[6] Some allosteric inhibitors have been shown to bind to a hydrophobic pocket adjacent to the RAS binding site, effectively preventing RAS from docking.[4][5] This mechanism offers the potential for high specificity and can overcome challenges associated with the highly conserved nature of catalytic sites.

A key distinction lies in their impact on the protein's conformation and function. Catalytic inhibitors act as direct roadblocks, while allosteric inhibitors function as remote switches, altering the protein's machinery from a distance.[1][4]

Quantitative Analysis of SOS1 Inhibitors

The potency and efficacy of SOS1 inhibitors are quantified through various biochemical and cellular assays. The following tables summarize key quantitative data for representative allosteric and catalytic inhibitors, providing a comparative overview for researchers.

Table 1: Quantitative Data for Allosteric SOS1 Inhibitors

| Inhibitor | Assay Type | Target/Interaction | IC50 / Kᵢ | Reference(s) |

| BI-3406 | HTRF PPI | SOS1::KRAS G12C | 8.3 nM | [2] |

| HTRF PPI | KRAS G12C/SOS1 | 31 nM | [7] | |

| Cellular Proliferation (NCI-H358) | Cell Viability | 24 nM | ||

| MRTX0902 | HTRF Binding | SOS1 Binding | 2.1 nM (Kᵢ) | [2] |

| HTRF PPI | SOS1::KRAS G12C | 30.7 nM | [2] | |

| HTRF Functional | SOS1-mediated GTP Exchange | 15 nM | [2][7] | |

| Cellular pERK Inhibition (NCI-H1975) | pERK Levels | <250 nM | [8] | |

| Compound 37 | Biochemical | SOS1::KRAS(G12C) | 6.0 nM | [9] |

| Cellular pERK Inhibition (DLD-1) | pERK Levels | 0.9 nM | [9] |

Table 2: Quantitative Data for Catalytic SOS1 Inhibitors

| Inhibitor | Assay Type | Target/Interaction | IC50 / Kᵢ | Reference(s) |

| BAY-293 | Biochemical PPI | KRAS–SOS1 interaction | 21 nM | [3][7] |

| ITC | SOS1 Binding | 36 nM (Kᴅ) | [3] | |

| Cellular pERK Inhibition (K-562) | pERK Levels | - | [3] | |

| Compound 23 (BAY-293) | Biochemical | KRAS–SOS1 interaction | 21 nM | [3] |

| NSC-658497 | Nucleotide Dissociation Assay | BODIPY-FL GDP dissociation from H-Ras | Dose-dependent inhibition | [10] |

| Nucleotide Loading Assay | BODIPY-texas red (TR) GTP loading of H-Ras | Dose-dependent inhibition | [10] |

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key assays used in the characterization of SOS1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

This assay is a high-throughput method to quantify the disruption of the SOS1-KRAS protein-protein interaction (PPI).[11][12]

-

Principle: The assay utilizes tagged recombinant SOS1 and KRAS proteins (e.g., GST-SOS1 and His-KRAS) and corresponding anti-tag antibodies labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or XL665).[7] When SOS1 and KRAS interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[11]

-

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in an appropriate assay buffer. Prepare a mixture of the tagged SOS1 and KRAS proteins and their respective fluorophore-labeled antibodies.

-

Assay Plate Setup: In a low-volume 384-well white plate, add the test inhibitor dilutions.

-

Reaction Initiation: Add the protein-antibody mixture to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 to 4 hours) to allow the reaction to reach equilibrium.[2]

-

Data Acquisition: Read the plate on an HTRF-compatible reader at the emission wavelengths of the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).[7]

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and normalize to controls. Plot the normalized data against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.[7]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time kinetic data on the binding of an inhibitor to its target protein.[13]

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which a target protein (ligand) is immobilized. The binding of an analyte (inhibitor) to the immobilized ligand causes a change in the refractive index, which is proportional to the mass change on the sensor surface.[13]

-

Protocol:

-

Chip Preparation: Activate a sensor chip (e.g., CM5) and covalently immobilize purified SOS1 protein.[13]

-

Analyte Preparation: Prepare a series of concentrations of the test inhibitor in a suitable running buffer.

-

Association Phase: Flow the inhibitor solutions over the sensor chip surface at a constant flow rate and record the change in response units (RU) over time.[13]

-

Dissociation Phase: Switch back to flowing only the running buffer over the chip and monitor the decrease in RU as the inhibitor dissociates.[13]

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor.

-

Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).[14]

-

Western Blot for Cellular pERK Inhibition

This cellular assay assesses the functional consequence of SOS1 inhibition by measuring the phosphorylation of the downstream effector ERK.[15][16]

-

Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK) and total ERK in cell lysates following treatment with a SOS1 inhibitor. A reduction in the pERK/total ERK ratio indicates target engagement and pathway inhibition.[15]

-

Protocol:

-

Cell Culture and Treatment: Plate KRAS-mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) and allow them to adhere overnight. Treat the cells with a range of concentrations of the SOS1 inhibitor for a specified duration (e.g., 1-24 hours).[15]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]

-

SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against pERK and total ERK.[15]

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the chemiluminescent signal using an appropriate substrate and an imaging system.[15]

-

Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each sample.

-

Visualizing the Pathways and Mechanisms

To provide a clear conceptual framework, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and inhibitory mechanisms.

SOS1 Signaling Pathway and Upstream Activation

This diagram depicts the canonical activation of SOS1 downstream of a Receptor Tyrosine Kinase (RTK).

Caption: Upstream activation of SOS1 via RTK signaling.

Comparative Mechanisms of SOS1 Inhibition

This diagram illustrates the distinct mechanisms of catalytic and allosteric inhibitors of SOS1.

Caption: Mechanisms of catalytic vs. allosteric SOS1 inhibition.

Experimental Workflow for SOS1 Inhibitor Characterization

This diagram outlines a typical experimental workflow for the preclinical evaluation of a novel SOS1 inhibitor.

Caption: Preclinical evaluation workflow for SOS1 inhibitors.

This comprehensive guide provides a foundational resource for researchers dedicated to advancing the field of SOS1-targeted cancer therapies. By understanding the distinct mechanisms of allosteric and catalytic inhibition, leveraging robust quantitative data, and employing standardized experimental protocols, the scientific community can accelerate the development of novel and effective treatments for patients with RAS-driven cancers.

References

- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Allosteric nanobodies to study the interactions between SOS1 and RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. blossombio.com [blossombio.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. revvity.com [revvity.com]

- 12. revvity.com [revvity.com]

- 13. benchchem.com [benchchem.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of SOS1 with Mutant KRAS Variants

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of Sevenless homolog 1 (SOS1) protein, a critical guanine (B1146940) nucleotide exchange factor (GEF), plays a pivotal role in the activation of KRAS, the most frequently mutated oncogene in human cancers.[1][2] The interaction between SOS1 and KRAS facilitates the exchange of GDP for GTP, leading to the activation of downstream oncogenic signaling pathways, primarily the MAPK pathway.[3][4] Even in their mutated state, KRAS proteins undergo nucleotide cycling, highlighting their dependence on GEFs like SOS1 for sustained activity.[5] This dependency presents a key vulnerability in KRAS-driven cancers. This technical guide provides a comprehensive overview of the interaction between SOS1 and various clinically relevant KRAS mutants, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes to aid in the research and development of novel cancer therapeutics.

The SOS1-KRAS Signaling Axis: A Dual Regulatory Mechanism

SOS1-mediated activation of KRAS is a sophisticated process governed by a dual-function mechanism involving both a catalytic and an allosteric site.[6][7]

-

Catalytic Site (CDC25 domain): This is the primary site of GEF activity where GDP-bound, inactive KRAS docks. SOS1 then induces a conformational change in KRAS, leading to the release of GDP. The subsequent binding of the more abundant cellular GTP results in KRAS activation.[8]

-

Allosteric Site (REM domain): SOS1 possesses a distal allosteric site that binds to GTP-bound, active KRAS.[6] This binding event induces a conformational change in SOS1 that significantly enhances its GEF activity at the catalytic site, creating a positive feedback loop that amplifies RAS signaling.[6]

This dual regulatory mechanism underscores the central role of SOS1 in maintaining a high population of active KRAS in cancer cells.

Quantitative Analysis of SOS1 Interaction with Mutant KRAS Variants

The development of small molecule inhibitors targeting the SOS1-KRAS interaction has provided valuable tools to probe the nuances of this interaction and has demonstrated therapeutic potential. The potency of these inhibitors varies depending on the specific KRAS mutation.

Inhibitor Potency Against the SOS1-KRAS Interaction (Biochemical Assays)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative SOS1 inhibitors against the interaction with wild-type and various mutant KRAS proteins. These values are typically determined using biochemical assays such as Homogeneous Time-Resolved Fluorescence (HTRF).

| Inhibitor | KRAS Variant | IC50 (nM) | Reference |

| MRTX0902 | Wild-Type | Not specified | [1] |

| G12C | Not specified | [1] | |

| G12D | Not specified | [1] | |

| G12V | Not specified | [1] | |

| BAY-293 | KRAS-SOS1 Interaction | 21 | [9][10] |

| SIAIS562055 | G12C | 95.7 | [11] |

| G12D | 134.5 | [11] |

Note: Specific IC50 values for MRTX0902 against individual KRAS mutants were not detailed in the provided search results, but it is described as a potent inhibitor of the SOS1:KRAS protein-protein interaction.[1]

Anti-Proliferative Activity of SOS1 Inhibitors in KRAS-Mutant Cancer Cell Lines

The cellular consequence of inhibiting the SOS1-KRAS interaction is a reduction in cancer cell proliferation. The following table presents the IC50 values for the anti-proliferative activity of SOS1 inhibitors in various human cancer cell lines harboring different KRAS mutations.

| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |

| BI-3406 | DLD-1 | Colorectal Cancer | G13D | 36 | [12] |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Not specified | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the SOS1-KRAS interaction and the efficacy of its inhibitors.

SOS1-KRAS Interaction Assay (HTRF)

This biochemical assay is used to quantify the ability of a compound to disrupt the protein-protein interaction between SOS1 and KRAS in a purified system.[4]

Principle: The assay utilizes tagged recombinant SOS1 and KRAS proteins. The binding of these proteins brings a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., XL665) into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[13]

Methodology:

-

Protein Preparation: Express and purify recombinant human SOS1 (catalytic domain, e.g., residues 564-1069) and KRAS (e.g., G12C, G12D, G12V mutants) with appropriate tags (e.g., His-tag, biotin).[4][14]

-

Assay Setup: In a 384-well low-volume white plate, add the test compound at various concentrations.

-

Protein Incubation: Add a pre-mixed solution of tagged SOS1 and KRAS proteins to the wells. Ensure KRAS is loaded with GDP.

-

Detection: Add HTRF detection reagents (e.g., anti-His antibody labeled with Terbium cryptate and streptavidin-XL665).[13]

-

Signal Measurement: After a specified incubation period (e.g., 1-2 hours at room temperature), read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.

SOS1-Mediated Nucleotide Exchange Assay

This fluorescence-based assay measures the GEF activity of SOS1 on KRAS and is used to assess whether a compound inhibits this catalytic function.

Principle: KRAS is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP). The GEF activity of SOS1 facilitates the release of this fluorescent GDP in the presence of an excess of unlabeled GTP. The rate of decrease in fluorescence is proportional to the GEF activity.[15][16]

Methodology:

-

KRAS Loading: Incubate purified KRAS protein with a fluorescent GDP analog (e.g., BODIPY-FL-GDP) in the dark for 1 hour.[15]

-

Reaction Initiation: In a multi-well plate, combine the fluorescently labeled KRAS-GDP, the test compound, and purified SOS1 catalytic domain.

-

Nucleotide Exchange: Initiate the reaction by adding a saturating concentration of unlabeled GTP.

-

Fluorescence Monitoring: Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial rate of the GEF reaction. Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.[15]

Co-Immunoprecipitation (Co-IP) for Cellular SOS1-KRAS Interaction

This protocol is used to assess the ability of an inhibitor to disrupt the SOS1-KRAS interaction within a cellular context.[17]